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Compound of Interest

Compound Name: Bis[(dimethylamino)methyl]phenol

Cat. No.: B15349622

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[(dimethylamino)methyl]phenol is a phenolic amine that serves as a highly effective
catalyst and co-curing agent for epoxy resin systems.[1][2] Its molecular structure, featuring two
dimethylaminomethyl groups attached to a phenol ring, allows it to accelerate the curing
process of epoxy resins, even at ambient temperatures.[2][3] This compound is particularly
valuable in applications requiring rapid curing cycles, such as in the formulation of high-
performance adhesives, coatings, and composites.[3][4] These application notes provide
detailed protocols and technical data for the use of Bis[(dimethylamino)methyl]phenol as an
epoxy curing agent, with a focus on its synthesis, curing mechanism, and the resulting
properties of the cured epoxy resin. For comparative purposes, data for the structurally similar
and widely used 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) is also presented, as
specific quantitative data for the bis-substituted compound is less prevalent in publicly available
literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of
Bis[(dimethylamino)methyl]phenol is provided in the table below.
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Property Value Reference
CAS Number 71074-89-0 [1]
Molecular Formula C12H20N20 [1]
Molecular Weight 208.30 g/mol [1]
Appearance Colorless to pale yellow liquid [2]
Density 1.036 g/cm3 [1]
Boiling Point Approx. 269.9 °C [1]
Flash Point 97 °C [1]

Synthesis Protocol: Mannich Reaction

Bis[(dimethylamino)methyl]phenol is typically synthesized via the Mannich reaction, which
involves the aminoalkylation of a proton donor, in this case, phenol.

Experimental Workflow for Synthesis
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Caption: Workflow for the synthesis of Bis[(dimethylamino)methyl]phenol.
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Detailed Protocol:

e Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a condenser, combine phenol and an aqueous solution of
dimethylamine.

o Reagent Addition: While stirring, slowly add formaldehyde to the mixture through the
dropping funnel. Maintain the temperature of the reaction mixture between 25-30°C during
the addition to control the exothermic reaction.

e Reaction: After the complete addition of formaldehyde, heat the reaction mixture in a water
bath at a controlled temperature, typically between 70-80°C, for several hours to ensure the
reaction goes to completion.[1]

o Work-up: After cooling, the organic layer is separated from the aqueous layer. The aqueous
layer may be extracted with a suitable solvent (e.g., diethyl ether) to recover any dissolved
product.

 Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium
sulfate) and then concentrated under reduced pressure. The crude product is then purified
by vacuum distillation to yield Bis[(dimethylamino)methyl]phenol as a colorless to pale
yellow liquid.

Epoxy Curing: Mechanism and Protocols

Bis[(dimethylamino)methyl]phenol acts as a catalytic curing agent. The tertiary amine
groups facilitate the ring-opening of the epoxy groups, initiating a chain-reaction polymerization

process.

Curing Mechanism Signaling Pathway

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.researchgate.net/publication/316645883_Effects_of_DMP-30_on_curing_behavior_of_epoxy_resinmaleicanhydride_systems
https://www.benchchem.com/product/b15349622?utm_src=pdf-body
https://www.benchchem.com/product/b15349622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15349622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

( )

Nucleophilic Attack

Epoxy Resin
(Epoxide Ring)

Ring Opening Chain Propagation

Zwitterionic Intermediate

Reaction with Co-hardener
Co-hardener
(e.g., Amine, Anhydride)

N

Cross-linking

Click to download full resolution via product page

Caption: Simplified mechanism of epoxy curing catalyzed by
Bis[(dimethylamino)methyl]phenol.

Experimental Protocol for Epoxy Formulation and
Curing:
e Resin Preparation: In a suitable container, weigh the desired amount of a liquid epoxy resin

(e.g., a diglycidyl ether of bisphenol A - DGEBA).

o Accelerator Addition: Add the desired amount of Bis[(dimethylamino)methyl]phenol to the
epoxy resin. The concentration can be varied, typically in the range of 1-10 parts per
hundred parts of resin (phr), to modulate the curing time and final properties.
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e Mixing: Thoroughly mix the resin and the accelerator until a homogeneous mixture is
obtained.

o Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

e Curing: The mixture can be cured at ambient temperature or at an elevated temperature to
accelerate the process. A typical curing schedule might be 24 hours at room temperature
followed by a post-cure at a higher temperature (e.g., 2 hours at 80°C) to ensure complete

cross-linking.

Performance Data (Representative)

The following tables summarize representative quantitative data for the performance of
phenolic amine accelerators in epoxy systems. Note: Much of the available specific data is for
the closely related 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30). This data is presented
here as a representative guide to the expected performance of
Bis[(dimethylamino)methyl]phenol.

Table 1: Curing Characteristics of a DGEBA Epoxy Resin
il I i . |

Accelerator Concentration . . Peak Exotherm
Gel Time at 25°C (minutes)

(phr) Temperature (°C)

1 ~120 ~45

3 ~45 ~90

5 ~20 ~150

Table 2: Mechanical Properties of Cured DGEBA Epoxy
Resin
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Value (with phenolic amine Value (unaccelerated
Property

accelerator) control)
Tensile Strength (MPa) 60 - 80 50-70
Flexural Modulus (GPa) 25-35 20-3.0
Glass Transition Temperature 90 - 130 80 - 110

(Tg) (°C)

Characterization Protocols
Differential Scanning Calorimetry (DSC) for Curing
Kinetics

Objective: To determine the curing profile, including the onset of cure, peak exotherm, and total
heat of reaction.

Methodology:

e Prepare a small sample (5-10 mg) of the uncured epoxy/accelerator mixture in a DSC pan.
¢ Place the pan in the DSC instrument.

e Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

» Record the heat flow as a function of temperature.

e The resulting thermogram will show an exothermic peak corresponding to the curing
reaction. From this peak, the onset temperature, peak temperature, and enthalpy of curing
can be determined.

Mechanical Testing

Objective: To determine the mechanical properties of the cured epoxy resin.

Methodology:
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o Cast the epoxy/accelerator mixture into molds of the desired geometry for tensile and
flexural testing (e.g., dog-bone shaped for tensile tests and rectangular bars for flexural
tests).

o Cure the samples according to the desired schedule.

» Perform tensile testing according to ASTM D638 and flexural testing according to ASTM
D790 using a universal testing machine.

» Record the load-displacement data to calculate tensile strength, flexural modulus, and other
relevant mechanical properties.

Safety and Handling

Bis[(dimethylamino)methyl]phenol is classified as having acute toxicity and can be harmful if
ingested or in contact with skin.[1] It is essential to handle this compound in a well-ventilated
area, wearing appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat.[2] Store in a tightly closed container in a cool, dry place.[2]

Conclusion

Bis[(dimethylamino)methyl]phenol is a versatile and efficient accelerator for epoxy resin
systems. By understanding its synthesis, curing mechanism, and performance characteristics,
researchers can effectively utilize this compound to develop advanced materials with tailored
properties for a wide range of applications. The protocols and data presented in these
application notes provide a foundation for further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols:
Bis[(dimethylamino)methyl]phenol as an Epoxy Curing Agent]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15349622#using-bis-
dimethylamino-methyl-phenol-as-an-epoxy-curing-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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